molecular formula C24H30N4O8S B3946595 1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Cat. No.: B3946595
M. Wt: 534.6 g/mol
InChI Key: AYBNEKZIJAMLEN-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and piperazine intermediates, followed by their functionalization with benzyl and nitrophenyl groups. Common reagents used in these reactions include alkylating agents, sulfonyl chlorides, and nitro compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-yl derivatives: Compounds with similar piperidine structures.

    Nitrophenyl sulfonyl derivatives: Compounds with similar nitrophenyl and sulfonyl groups.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine is unique due to its combination of piperidine and piperazine rings, along with the benzyl and nitrophenyl sulfonyl groups. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S.C2H2O4/c27-26(28)21-8-4-5-9-22(21)31(29,30)25-16-14-24(15-17-25)20-10-12-23(13-11-20)18-19-6-2-1-3-7-19;3-1(4)2(5)6/h1-9,20H,10-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNEKZIJAMLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
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1-(1-Benzylpiperidin-4-yl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

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